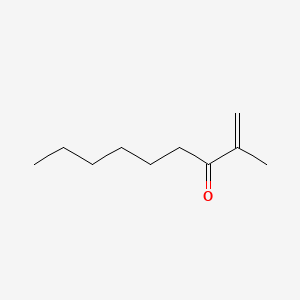![molecular formula C8H12 B14646353 Bicyclo[4.1.0]heptane, 7-methylene- CAS No. 54211-14-2](/img/structure/B14646353.png)
Bicyclo[4.1.0]heptane, 7-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptane, 7-methylene-: is an organic compound with the molecular formula C8H12norcarane . This compound is a bicyclic hydrocarbon, which means it contains two fused rings. The structure of bicyclo[4.1.0]heptane, 7-methylene- includes a cyclohexane ring fused to a cyclopropane ring, with a methylene group attached to the seventh carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane, 7-methylene- can be synthesized using the Simmons-Smith reaction . This reaction involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for bicyclo[4.1.0]heptane, 7-methylene- are not well-documented, the Simmons-Smith reaction remains a fundamental approach in laboratory settings. Industrial production would likely involve scaling up this reaction with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptane, 7-methylene- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced hydrocarbons with fewer double bonds or rings.
Substitution: Halogenated bicyclo[4.1.0]heptane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[4.1.0]heptane, 7-methylene- is used as a building block in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research on bicyclo[4.1.0]heptane, 7-methylene- includes its potential use in drug development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for creating complex molecules used in various applications .
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptane, 7-methylene- involves its interaction with molecular targets through its reactive sites. The methylene group and the strained cyclopropane ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures, which is crucial in synthetic chemistry .
Comparación Con Compuestos Similares
Bicyclo[4.1.0]heptane: The parent compound without the methylene group.
Bicyclo[3.2.2]nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar cyclopropane ring.
Uniqueness: Bicyclo[4.1.0]heptane, 7-methylene- is unique due to the presence of the methylene group at the seventh carbon, which significantly alters its reactivity and chemical properties compared to its parent compound and other similar bicyclic hydrocarbons .
Propiedades
Número CAS |
54211-14-2 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
7-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12/c1-6-7-4-2-3-5-8(6)7/h7-8H,1-5H2 |
Clave InChI |
ZCYOKKYPCIRNNW-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


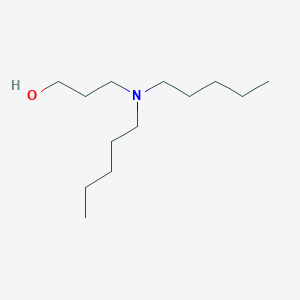
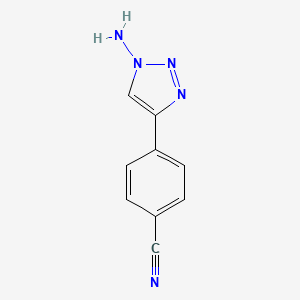
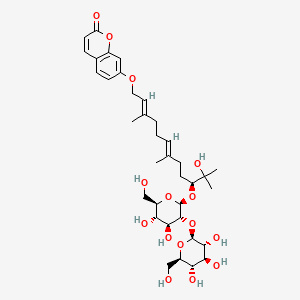
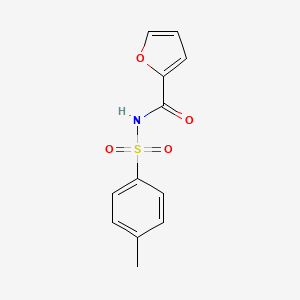
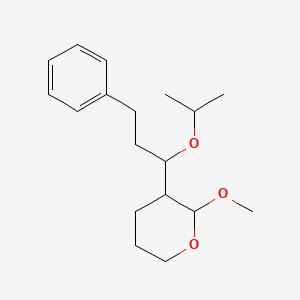
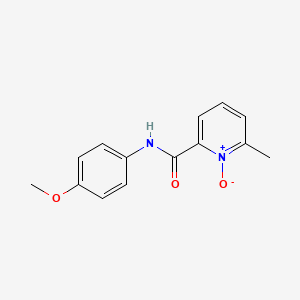
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
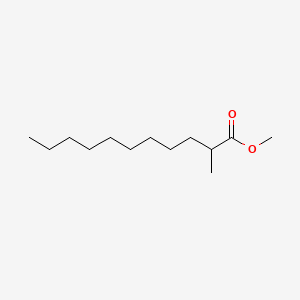
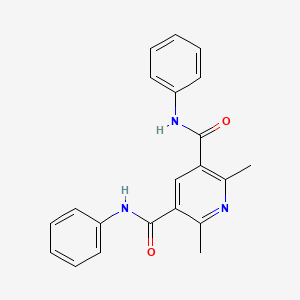
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
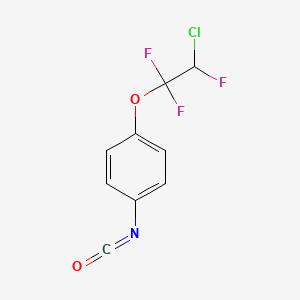
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
